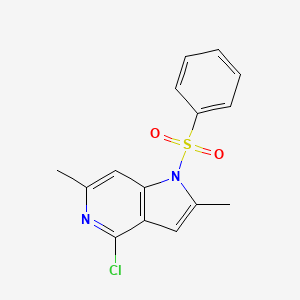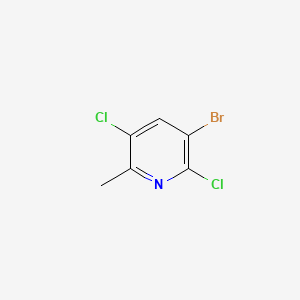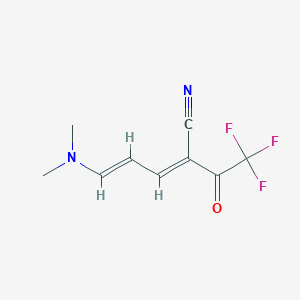
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile, commonly known as 5-DMA-2-TFA, is a highly versatile chemical compound with a wide range of applications in scientific research. Its structure consists of a dimethylamino group, an acetyl group, and a penta-2,4-dienenitrile group, making it a valuable tool for a variety of experiments. This compound is widely used in the fields of organic chemistry, biochemistry, and pharmacology due to its unique properties.
Scientific Research Applications
Colorimetric Sensors for Volatile Acids and Organic Amine Gases
Large π-conjugated α-cyanostilbene derivatives, including compounds related to 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile, have been designed and synthesized for use as colorimetric sensors. These sensors exhibit sensitive detection capabilities toward volatile acids and organic amines, making them promising for environmental monitoring and chemical analysis (Cao et al., 2020).
Excited State Charge Transfer and Dual Emission
Research has been conducted on the excited state intramolecular charge transfer process in donor–chromophore–acceptor systems involving derivatives of this compound. The study showcases the dual fluorescence emissions from locally excited and charge transfer states in polar solvents, contributing to advancements in optical materials and sensors (Jana et al., 2011).
Solvatochromic Behavior and Molecular Structure
Derivatives of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile have been analyzed for their solvatochromic behavior and molecular structure. These studies provide insights into the electronic properties and potential applications of these compounds in photonic devices and as molecular probes (Bogdanov et al., 2019).
Asymmetric Organocatalysis
The compound has been explored as a precursor in asymmetric organocatalysis, leading to the development of enantiomerically enriched products. This research opens new pathways for the synthesis of chiral molecules, which are crucial in pharmaceuticals and materials science (Harmata et al., 2003).
properties
IUPAC Name |
(2E,4E)-5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)5-3-4-7(6-13)8(15)9(10,11)12/h3-5H,1-2H3/b5-3+,7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBYTZVFLQLFRY-HJIKTHEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=C(C#N)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C(\C#N)/C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

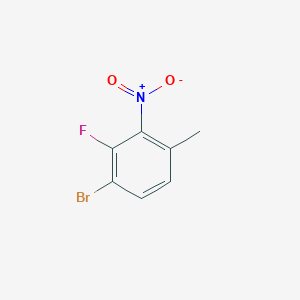
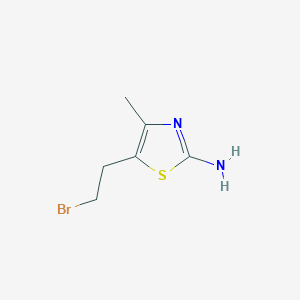
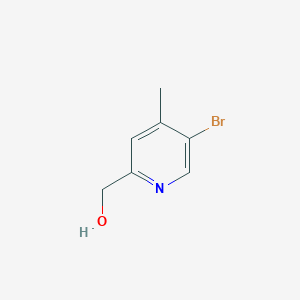
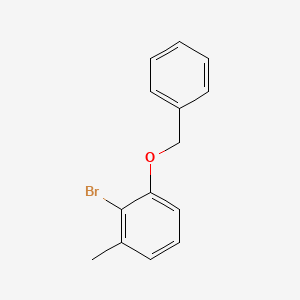
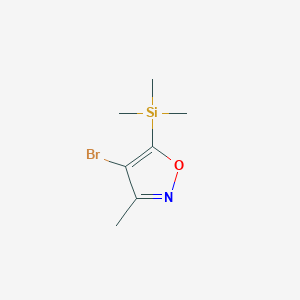
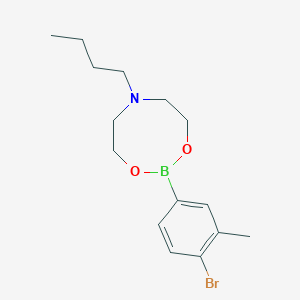
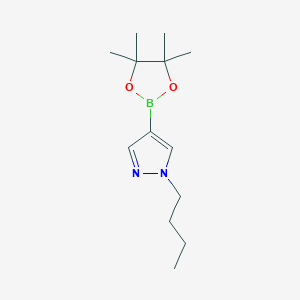
![1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol](/img/structure/B1528190.png)
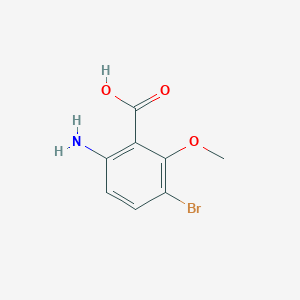
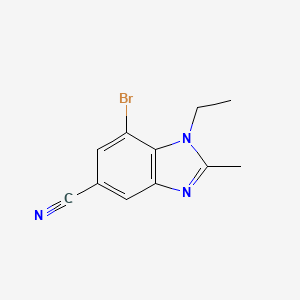
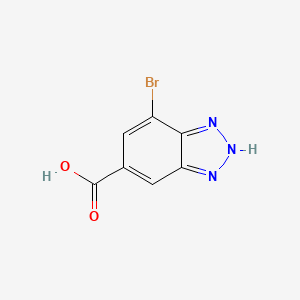
methanol](/img/structure/B1528199.png)
